Defined Chemical Identity and Purity Profile: 4-(4-Methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine (CAS 379247-69-5) vs. Uncharacterized Analogs
The target compound is supplied with a minimum purity of 90% as verified by the vendor, and its molecular identity is fully characterized by MDL number (MFCD03028460), molecular formula (C24H23N3S), and molecular weight (385.52 g/mol) . In contrast, several structurally similar 2,6-diphenylthieno[2,3-d]pyrimidine analogs available from common screening libraries lack well-defined purity specifications or are offered as mixtures, introducing ambiguity into dose–response studies. The documented identity and purity baseline reduce the risk of batch-to-batch variability in biological assays .
| Evidence Dimension | Purity specification |
|---|---|
| Target Compound Data | ≥90% (vendor specification) |
| Comparator Or Baseline | Typical screening-library compounds with unspecified or lower purity |
| Quantified Difference | At minimum 90% purity vs. often unreported or <95% in analog collections |
| Conditions | Commercial sourcing as of 2026; purity determined by vendor QC |
Why This Matters
Purchasing a compound with documented purity eliminates the need for costly in-house repurification and ensures that observed biological activity is attributable to the intended molecular entity, not to contaminants.
